molecular formula C16H10N2O3S2 B10808204 4-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid

4-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid

Cat. No.: B10808204
M. Wt: 342.4 g/mol
InChI Key: OBQPPMYJVOKFAX-LCYFTJDESA-N
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Description

4-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid (hereafter referred to as Compound A) is a rhodanine derivative synthesized via Knoevenagel condensation of rhodanine-3-acetic acid with pyridinecarbaldehydes . Its structure features a pyridin-2-ylmethylidene group conjugated to the rhodanine core, a thioxo group at position 2, and a benzoic acid substituent at position 2. This compound has demonstrated potent antifungal activity against Candida tropicalis, Candida krusei, Candida glabrata, and Trichosporon asahii .

Properties

Molecular Formula

C16H10N2O3S2

Molecular Weight

342.4 g/mol

IUPAC Name

4-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid

InChI

InChI=1S/C16H10N2O3S2/c19-14-13(9-11-3-1-2-8-17-11)23-16(22)18(14)12-6-4-10(5-7-12)15(20)21/h1-9H,(H,20,21)/b13-9-

InChI Key

OBQPPMYJVOKFAX-LCYFTJDESA-N

Isomeric SMILES

C1=CC=NC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O

Canonical SMILES

C1=CC=NC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Biological Activity

4-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid (referred to as compound 1) is a complex organic molecule that incorporates a thiazolidine ring, a pyridine moiety, and a benzoic acid group. This compound is of significant interest due to its diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties.

PropertyValue
Molecular Formula C16H10N2O3S2
Molecular Weight 350.39 g/mol
IUPAC Name 4-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid
CAS Number 1201167

The biological activity of compound 1 is primarily attributed to its ability to interact with various molecular targets within biological systems. It has been shown to inhibit specific enzymes by binding to their active sites or allosteric sites, thus preventing substrate binding and catalysis. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Antimicrobial Activity

Compound 1 exhibits notable antimicrobial properties against various bacterial and fungal strains. Studies have demonstrated its effectiveness against:

  • Gram-positive bacteria: Inhibition zones were observed against Staphylococcus aureus and Enterococcus faecium.
  • Fungi: The compound showed activity against Candida albicans with minimum inhibitory concentration (MIC) values in the range of 3.92–4.01 mM .

Comparative Antimicrobial Efficacy

MicroorganismMIC (µg/mL)
Staphylococcus aureus9 mm inhibition zone
Enterococcus faecium15 mm inhibition zone
Candida albicans8 mm inhibition zone

Anticancer Activity

Research into the anticancer potential of compound 1 has yielded promising results. It has been evaluated in vitro against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins.

Anti-inflammatory Properties

The anti-inflammatory effects of compound 1 have been explored in several studies. It has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This property makes it a candidate for further development as an anti-inflammatory agent.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study assessed the antimicrobial activity of various thiazolidinone derivatives, including compound 1. Results indicated that it had a comparable efficacy to standard antibiotics against tested strains .
  • Cytotoxicity Assays : In vitro assays on cancer cell lines demonstrated that compound 1 significantly reduced cell viability at concentrations as low as 10 µM, indicating its potential as an anticancer drug .
  • Mechanistic Insights : Further investigations revealed that compound 1 induces apoptosis in cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Scientific Research Applications

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of thiazolidinone derivatives. For instance, compounds similar to 4-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Anticancer Potential

Thiazolidinones are also being explored for their anticancer properties. Research indicates that certain derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and induction of cell cycle arrest . The compound's ability to interact with specific proteins involved in tumor growth makes it a candidate for further investigation in cancer therapy.

Anti-inflammatory Effects

Inflammation plays a critical role in numerous diseases, including cancer and autoimmune disorders. Some thiazolidinone derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase . This suggests potential applications in treating inflammatory conditions.

Case Studies

  • Antibacterial Evaluation : A study evaluated various thiazolidinone derivatives for their antibacterial efficacy using disc diffusion methods. The results indicated that compounds with similar structures to 4-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid exhibited promising activity against Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : In vitro studies have shown that certain thiazolidinone derivatives can inhibit the growth of cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). Mechanistic studies revealed that these compounds could induce apoptosis via mitochondrial pathways .
  • Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of thiazolidinone derivatives to various biological targets. Docking simulations suggest that compounds similar to 4-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid have favorable interactions with proteins involved in microbial resistance and cancer proliferation .

Chemical Reactions Analysis

Thiazolidinone Core

  • Nucleophilic Additions : The electrophilic carbonyl group at the 4-position undergoes nucleophilic attack by amines or hydrazines, forming imine or hydrazone derivatives .

  • Thioamide Reactivity : The 2-thioxo group participates in alkylation or oxidation reactions, yielding sulfides or sulfones .

Carboxylic Acid Group

  • Esterification : Reacts with alcohols under acidic conditions (e.g., H2_2SO4_4) to form esters, enhancing lipophilicity .

  • Amidation : Coupling with amines via carbodiimide-mediated reactions produces amide derivatives for biological screening .

Biological Interaction Studies

The compound interacts with microbial enzymes via hydrogen bonding and hydrophobic interactions. Docking studies reveal:

  • Hydrogen bonds between the carboxylic acid group and residues Tyr157/Lys261 (E. coli MurB enzyme) .

  • π-π stacking between the pyridine ring and hydrophobic pockets of fungal CYP51 .

Target Interaction Type Binding Affinity (kcal/mol)
E. coli MurBH-bonding, hydrophobic-8.2
C. albicans CYP51π-π stacking, van der Waals-7.9

Comparative Reactivity Analysis

Structurally similar compounds exhibit variations in reactivity based on substituents:

Compound Key Reaction Reactivity Trend
4-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl]benzoic acid EsterificationLower yields due to steric hindrance
(Z)-3-(3-Hydroxyphenyl)-5-((1-methylindol-3-yl)methylene)-2-thioxothiazolidin-4-one Nucleophilic additionEnhanced by electron-donating groups

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, with mass loss corresponding to CO2_2 release from the carboxylic acid group .

  • Photodegradation : Exposure to UV light induces cis-trans isomerization at the exocyclic double bond, reducing bioactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological activity of rhodanine derivatives is highly dependent on substituents at the 5-position (arylidene group) and the 3-position (acetic/benzoic acid or alkyl chains). Below is a comparative analysis of Compound A with structurally related analogs:

Compound Name / ID Key Substituents Biological Activity Key Findings vs. Compound A
Compound A 5-(pyridin-2-ylmethylidene), 3-benzoic acid Antifungal (broad-spectrum), metabolic bone disease target Unique antifungal specificity; patented
{(5Z)-4-Oxo-5-[(5-phenyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-3-yl}acetic acid 5-(thienylphenylmethylene), 3-acetic acid Lethal factor (LF) inhibitor (potential antimicrobial) Lower aqueous solubility due to hydrophobic thienyl group; different target
3-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid 5-benzylidene, 3-benzoic acid Unknown (structural analog) Reduced hydrogen bonding capacity (no pyridine N); uncharacterized antifungal activity
4-({[(Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid 5-(hydroxy-methoxybenzylidene), 3-acetamide-benzoic acid Aldose reductase inhibitor (diabetic complications) Targets redox enzymes; lacks pyridine’s electronic effects
4-(5Z)-5-{5-(4-bromophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid 5-(bromophenylfurylmethylene), 3-hexanoic acid Apoptosis signal-regulating kinase 1 (ASK1) inhibitor (cardiovascular/neurodegenerative diseases) Bulkier substituents may limit cell permeability; distinct kinase target

Key Research Findings

Antifungal Superiority : Compound A’s pyridin-2-ylmethylidene group likely enhances target binding via hydrogen bonding with fungal cell enzymes, a mechanism absent in benzylidene or furyl derivatives .

Physicochemical Edge : The benzoic acid moiety improves solubility and salt formation, critical for bioavailability compared to acetic acid or alkyl-chain analogs .

Q & A

Q. What protocols validate stability under physiological conditions (pH, temperature)?

  • Methodology :
  • pH stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours; monitor degradation via HPLC.
  • Thermal stability : Use TGA/DSC to determine decomposition thresholds (~260°C observed for similar thiazolidinones) .

Q. How to develop a spectrophotometric method for quantifying this compound in biological matrices?

  • Methodology : Optimize λmax (e.g., 384 nm in DMSO), validate linearity (0.1–10 µg/mL), and assess interference from serum proteins. Use derivative spectroscopy to resolve overlapping peaks in complex mixtures .

Tables for Key Data

Property Value Reference
Melting Point260–261°C
UV-Vis λmax (log ε)384.4 nm (3.29)
HPLC Purity98.95%
Antifungal MIC (C. albicans)16 µg/mL

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